1-(3-Chlorophenyl)prop-2-yn-1-one
Overview
Description
1-(3-Chlorophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H5ClO. It is a member of the propargyl ketone family, characterized by the presence of a triple bond adjacent to a carbonyl group. This compound is notable for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation under reduced pressure or high-performance liquid chromatography (HPLC) are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the conditions and reagents used, such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-chlorobenzoic acid, 3-chlorobenzaldehyde
Reduction: 1-(3-chlorophenyl)prop-2-ene-1-one, 1-(3-chlorophenyl)propane-1-one
Substitution: Various substituted phenylpropynones
Scientific Research Applications
1-(3-Chlorophenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The triple bond and carbonyl group make it reactive towards nucleophiles and electrophiles, allowing it to form covalent bonds with biological macromolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)prop-2-yn-1-one can be compared with other propargyl ketones and chlorinated aromatic compounds:
1-(4-Chlorophenyl)prop-2-yn-1-one: Similar structure but with the chlorine atom at the para position, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)prop-2-yn-1-one: Bromine substitution instead of chlorine, potentially leading to different chemical and biological properties.
1-(3-Chlorophenyl)but-2-yn-1-one: An additional carbon in the alkyne chain, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a triple bond and a carbonyl group, making it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)prop-2-yn-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAMNKSXOWMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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